molecular formula C8H5N3O B3215842 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1167056-72-5

6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B3215842
CAS No.: 1167056-72-5
M. Wt: 159.14 g/mol
InChI Key: LQNBYALTBFDRAD-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile pyrrolopyridine derivative intended for research and development use as a chemical building block. The pyrrolo[2,3-b]pyridine scaffold, also known as a 7-azaindole, is a privileged structure in medicinal chemistry and drug discovery . Compounds based on this core structure have been investigated across a wide spectrum of therapeutic areas, leading to the development of agents with reported antidiabetic, antimicrobial, and antitumor activities . Furthermore, this heterocyclic system is a key component in compounds studied as positive allosteric modulators for neurological targets such as the M1 muscarinic receptor, highlighting its relevance in neuroscience research . The specific functional groups on this molecule—a hydroxy group and a carbonitrile—make it a valuable intermediate for further synthetic elaboration. Researchers can utilize this compound to generate diverse chemical libraries for structure-activity relationship (SAR) studies or to create targeted probes for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-3-7(12)11-8-6(5)1-2-10-8/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNBYALTBFDRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191443
Record name 6,7-Dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-72-5
Record name 6,7-Dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-6-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Derivatives

Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The construction of the bicyclic 1H-pyrrolo[2,3-b]pyridine core has been achieved through various classical and modern synthetic methods. These routes are often adaptations of well-known indole (B1671886) syntheses, modified to accommodate the nitrogen atom in the six-membered ring.

The Madelung synthesis is a classic method for producing indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org The reaction typically involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

For the synthesis of 1H-pyrrolo[2,3-b]pyridines, this method is modified by using N-acyl-2-aminopicolines as starting materials. The vigorous reaction conditions, often requiring a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C, have historically limited its application to the preparation of specific derivatives, particularly 2-alkyl-substituted azaindoles that are not easily accessible through other means. wikipedia.orgrsc.org Investigations into various routes for preparing the scaffold have included these modifications of the Madelung synthesis. rsc.org

Table 1: Key Features of Madelung Synthesis for Pyrrolo[2,3-b]pyridines

FeatureDescription
Starting Material N-acyl-2-aminopicoline derivatives
Key Transformation Intramolecular cyclization
Catalyst/Reagent Strong base (e.g., Sodium Ethoxide)
Conditions High temperature (200-400 °C)
Primary Products Substituted 1H-pyrrolo[2,3-b]pyridines

The Fischer indole synthesis is one of the most versatile and widely used methods for constructing the indole nucleus. It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole. organic-chemistry.org

This methodology has been successfully adapted for the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework. rsc.org The key modification involves the use of a pyridinylhydrazine, such as 2-hydrazinylpyridine, as the starting material. Condensation with a suitable ketone or aldehyde forms the corresponding pyridinylhydrazone intermediate. Subsequent cyclization, often promoted by a catalyst like polyphosphoric acid (PPA) at elevated temperatures (160-180 °C), yields the desired 2,3-disubstituted 7-azaindole (B17877) scaffold. researchgate.net This approach provides a convenient route to various alkyl and aryl-substituted derivatives. rsc.orgresearchgate.net

Table 2: Fischer Indolization for 1H-Pyrrolo[2,3-b]pyridine

StepDescriptionReagents/Conditions
1. Hydrazone Formation Condensation of a pyridinylhydrazine with an aldehyde or ketone.2-Hydrazinylpyridine derivatives, Aldehyde/Ketone
2. Cyclization Acid-catalyzed intramolecular cyclization via researchgate.netresearchgate.net-sigmatropic rearrangement.Polyphosphoric Acid (PPA), 160-180 °C

Cyclocondensation reactions offer an effective pathway to the 1H-pyrrolo[2,3-b]pyridine system. A prominent strategy involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds. ajol.info This approach builds the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) core.

In a typical procedure, a substituted 2-aminopyrrole-3-carbonitrile is refluxed with an active methylene compound, such as acetylacetone, ethyl cyanoacetate (B8463686), or malononitrile (B47326), in the presence of an acid catalyst like hydrochloric acid in acetic acid. ajol.inforesearchgate.net The reaction proceeds via an initial condensation, likely forming an imine or enamine intermediate, which then undergoes intramolecular cyclization with the cyano group to construct the fused pyridine ring, yielding the substituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net

Photochemical reactions represent a modern approach to skeletal editing in heterocyclic chemistry. digitellinc.com Photomediated ring contraction, for example, can transform a larger saturated heterocycle into a smaller one, often through the generation of highly strained intermediates. nih.govnih.gov This strategy typically involves the irradiation of a precursor molecule, causing the extrusion of a molecular fragment and subsequent ring closure to a smaller system. nih.gov

While this method has been demonstrated for the contraction of piperidine (B6355638) and tetrahydropyran (B127337) rings, its direct application to the synthesis of the aromatic 1H-pyrrolo[2,3-b]pyridine scaffold is less established. digitellinc.comnih.gov Conceptually, such a transformation could be envisioned from a larger, suitably functionalized azepine or diazepine (B8756704) precursor. However, these routes remain specialized and are not as commonly employed as the classical condensation and cyclization strategies.

Targeted Synthesis of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and Analogs

The synthesis of specifically substituted pyrrolo[2,3-b]pyridines, such as those bearing hydroxyl and cyano groups, often requires tailored strategies that allow for precise control of functional group placement.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a cornerstone in the synthesis of various heterocyclic systems, including pyridine derivatives. nih.govresearchgate.net

In the context of synthesizing analogs of this compound, a key strategy involves the reaction of a substituted 2-aminopyrrole with a dicarbonyl compound or its equivalent, which can undergo a Knoevenagel-type condensation followed by cyclization. For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds like malononitrile or ethyl cyanoacetate under acidic conditions leads directly to substituted 4-amino- or 4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. ajol.inforesearchgate.net

A plausible synthetic route to the target compound's core structure could involve a suitably protected aminopyrrole precursor which undergoes condensation and cyclization with a malonic acid derivative. The initial product of the Knoevenagel condensation between a carbonyl compound and an active methylene compound (like cyanoacetic acid) is an α,β-unsaturated system, which can then undergo intramolecular cyclization to form the pyridine ring. wikipedia.org Subsequent functional group manipulations would then yield the final 6-hydroxy-4-carbonitrile product. This approach highlights the utility of condensation reactions in building complex heterocyclic systems from simpler, functionalized precursors. juniperpublishers.com

Utilizing Active Methylene Compounds in Cyclo-condensation Reactions

A prominent and effective method for constructing the pyridine ring of the 1H-pyrrolo[2,3-b]pyridine system involves the cyclo-condensation of 2-aminopyrrole precursors with active methylene compounds. ajol.info This approach typically utilizes a 2-amino-1H-pyrrole-3-carbonitrile derivative as the key building block. The reaction proceeds by condensation of the amino group of the pyrrole with a carbonyl group of the active methylene compound, followed by an intramolecular cyclization involving the nitrile group, which ultimately forms the fused pyridine ring. researchgate.net

The choice of the active methylene compound directly influences the substitution pattern on the newly formed pyridine ring. For instance, reactions have been successfully carried out with acetylacetone, ethyl cyanoacetate, and malononitrile in the presence of acetic acid and a catalytic amount of hydrochloric acid to produce new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net Another variation of this strategy employs the reaction of 2-aminopyrrole-3-carbonitriles with 2-arylidenemalononitriles in the presence of a base like piperidine, affording highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives in excellent yields. juniperpublishers.comrepec.org

The plausible mechanism for these reactions involves the initial addition of the pyrrole's amino group to a cyano or carbonyl group of the active methylene compound, followed by cyclization to form the pyridine ring. researchgate.net

Table 1: Examples of Cyclo-condensation Reactions with Active Methylene Compounds

2-Aminopyrrole Precursor Active Methylene Compound Catalyst/Base Resulting Substructure Reference
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetylacetone HCl (catalytic) 6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone researchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Ethyl cyanoacetate HCl (catalytic) 6-amino-1H-pyrrolo[2,3-b]pyridin-5-carboxylate researchgate.net
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Malononitrile HCl (catalytic) 4,6-diamino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile researchgate.net

Approaches Incorporating Hydroxyl and Nitrile Functionalities

The synthesis of this compound specifically requires methods that can introduce or preserve both a hydroxyl group at the 6-position and a nitrile group at the 4-position. Direct synthesis is often challenging due to the reactivity of these functional groups. A common strategy involves a multi-step synthesis using precursors where these functionalities are either masked or introduced sequentially.

One potential pathway could start from a substituted aminopyridine that already contains a hydroxyl group (or a protected precursor like a methoxy (B1213986) group). This aminopyridine could then be used to construct the fused pyrrole ring. Alternatively, and more aligned with the methods described above, one could start with a pyrrole derivative that leads to the formation of the pyridine ring with the desired functionalities. For example, a reaction analogous to those using active methylene compounds could be envisioned if a suitable precursor containing a latent hydroxyl group is used. researchgate.net Often, a methoxy-substituted precursor is employed, with a final de-methylation step to reveal the hydroxyl group. The nitrile functionality is frequently incorporated as part of the initial pyrrole building block, such as in 2-amino-1H-pyrrole-3-carbonitrile, which guides the cyclization to form the pyridine ring with a nitrile substituent. researchgate.net

Catalytic Methodologies in Pyrrolo[2,3-b]pyridine Synthesis

Catalysis plays a crucial role in the efficient synthesis of the pyrrolo[2,3-b]pyridine scaffold and its derivatives. Various catalytic systems are employed depending on the specific bond-forming strategy.

Acid Catalysis : As mentioned, mineral acids like hydrochloric acid are used in catalytic amounts to promote the cyclo-condensation reactions between 2-aminopyrroles and active methylene compounds. researchgate.net

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions are instrumental in more complex syntheses, particularly for creating C-C and C-N bonds. For instance, the Suzuki-Miyaura cross-coupling is used to introduce aryl groups at specific positions of the scaffold. nih.gov The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to install amino substituents, a common feature in many biologically active 7-azaindoles. nih.govnih.gov Catalysts for these reactions often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a specialized phosphine (B1218219) ligand like RuPhos or BINAP. nih.govnih.gov

Copper Catalysis : Copper salts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), have also been utilized in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, for example, in N-arylation reactions. nih.gov

Table 2: Catalytic Methods in Pyrrolo[2,3-b]pyridine Synthesis

Reaction Type Catalyst System Purpose Reference
Cyclo-condensation Hydrochloric Acid (HCl) Formation of the pyridine ring researchgate.net
Suzuki-Miyaura Coupling Pd₂(dba)₃ / Ligand C-C bond formation (Arylation) nih.gov
Buchwald-Hartwig Amination Pd(OAc)₂ / BINAP C-N bond formation (Amination) nih.gov

Large-Scale Preparation Methods for Pyrrolo[2,3-b]pyridine Intermediates

Transitioning the synthesis of pyrrolo[2,3-b]pyridine intermediates from laboratory scale to large-scale or industrial production requires robust, efficient, and cost-effective methods. While many academic reports focus on novel transformations, industrial synthesis prioritizes process safety, scalability, and atom economy.

Patent literature often provides insight into scalable syntheses of key intermediates. For instance, methods for preparing precursors like cis-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine have been detailed, which are crucial for the synthesis of specific pyrrolo[2,3-d]pyrimidine-based drug candidates. google.com The development of such large-scale methods involves careful optimization of reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final intermediate. google.com

Chemical Reactivity and Transformations of 1h Pyrrolo 2,3 B Pyridine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing the 1H-pyrrolo[2,3-b]pyridine ring. The regioselectivity of these reactions is predominantly governed by the inherent electron distribution within the bicyclic system and the nature of the substituents present. For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich and nucleophilic site.

In the case of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , the reactivity is modulated by two powerful directing groups: the strongly activating hydroxyl (-OH) group at the C6 position and the strongly deactivating cyano (-CN) group at the C4 position. The hydroxyl group, an ortho-, para-director, activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C5 and C7) and para (C3) to itself. Conversely, the cyano group is a meta-director and deactivates the ring. The interplay of these effects dictates the probable sites of electrophilic substitution.

Nitration and Nitrosation

Nitration and nitrosation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or nitroso (-NO) group, respectively, onto the aromatic ring. For the general 1H-pyrrolo[2,3-b]pyridine scaffold, these reactions preferentially occur at the C3 position.

For This compound , the powerful activating and para-directing effect of the C6-hydroxyl group is expected to strongly favor substitution at the C3 position. While the C5 and C7 positions are also activated (ortho to the hydroxyl group), the C3 position is electronically favored by the pyrrole ring's inherent reactivity and the para-directing nature of the hydroxyl group. The deactivating effect of the cyano group at C4 would further disfavor substitution on the pyridine (B92270) ring.

Table 1: Predicted Regioselectivity of Nitration and Nitrosation

Reaction Reagents Predicted Major Product
Nitration HNO₃/H₂SO₄ 6-Hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Halogenation (Bromination, Iodination)

Halogenation of the 1H-pyrrolo[2,3-b]pyridine ring with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically yields 3-halo derivatives. Enzymatic halogenation has also been shown to occur at the C3 position. nih.gov

In This compound , the directing effects of the substituents will again play a crucial role. The C6-hydroxyl group will strongly direct the incoming halogen to the C3, C5, and C7 positions. The inherent reactivity of the C3 position of the pyrrole ring makes it the most likely site for halogenation.

Table 2: Predicted Regioselectivity of Halogenation

Reaction Reagents Predicted Major Product
Bromination NBS 3-Bromo-6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. On the 1H-pyrrolo[2,3-b]pyridine scaffold, the Mannich reaction introduces an aminomethyl group, typically at the C3 position. This functionalization is valuable for further synthetic transformations. The reaction of 7-azaindole (B17877) with cyclic imines has been shown to result in C3-substituted products. nih.gov

For This compound , the nucleophilic character of the C3 position, enhanced by the C6-hydroxyl group, suggests that it will readily participate in the Mannich reaction.

Table 3: Predicted Outcome of the Mannich Reaction

Reactants Predicted Major Product

Nucleophilic Substitution Reactions and Rearrangements

Nucleophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine ring are generally less common than electrophilic substitutions and often require specific activation, such as the presence of a good leaving group on the pyridine ring.

Substitution at Pyrrolo[2,3-b]pyridine Ring Positions

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient pyridine ring, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group. For instance, derivatives of 7-amino-6-azaindole have been synthesized via acid-catalyzed nucleophilic heteroaromatic substitution on 7-chloro-6-azaindoles. enamine.net

In the context of This compound , direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group were present, for example, a halogen at the C2, C4, or C5 positions, nucleophilic displacement could be envisioned. The electron-withdrawing cyano group at C4 would activate the pyridine ring towards nucleophilic attack.

Mechanistic Studies of Nucleophilic Displacement and Rearrangement

Mechanistic studies of nucleophilic displacement on the 1H-pyrrolo[2,3-b]pyridine scaffold are often complex and can involve various pathways, including SNAr and transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, have been extensively used for the functionalization of the 7-azaindole core. rsc.org

Rearrangement reactions of the 1H-pyrrolo[2,3-b]pyridine ring are not widely reported under typical conditions. The stability of the aromatic system generally disfavors rearrangements unless under harsh conditions or with specific substrates designed to undergo such transformations.

Due to the lack of specific literature on This compound , detailed mechanistic insights into its nucleophilic substitution and rearrangement reactions remain speculative and would require dedicated experimental investigation.

Transformations Involving the Hydroxyl Group (at C6)

The hydroxyl group at the C6 position of the 1H-pyrrolo[2,3-b]pyridine core behaves similarly to a phenolic hydroxyl group, influenced by the electron-withdrawing nature of the pyridine nitrogen. It can undergo tautomerization to the corresponding pyridone form, 6-oxo-1,7-dihydro-pyrrolo[2,3-b]pyridine, which influences its reactivity profile.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the 6-hydroxy-7-azaindole scaffold can theoretically lead to the formation of azaquinone or azaindole-dione structures. While direct oxidation of this compound is not widely documented, analogous oxidations on related heterocyclic systems suggest potential pathways. For instance, the oxidation of hydroxypyridones to azaquinones has been reported.

Mild oxidizing agents would be required to selectively oxidize the hydroxyl group without affecting the pyrrole ring. The resulting product, a pyrrolo[2,3-b]pyridine-4,6-dione, would be a highly reactive species, susceptible to further reactions and potentially serving as a precursor for more complex heterocyclic systems.

Reactant ClassReagent/ConditionsProduct ClassNotes
HydroxypyridoneFremy's Salt (Potassium nitrosodisulfonate)Pyridine-dione (Azaquinone)A standard method for oxidizing phenols and hydroxypyridines.
7-AzaindolePyridinium chlorochromate–silica gel (PCC-SiO2), AlCl37-AzaisatinDemonstrates oxidation of the pyrrole ring at C2 and C3, highlighting the need for selectivity.

Etherification and Esterification Reactions

The C6-hydroxyl group can be readily converted into ethers and esters through various standard synthetic methodologies. These reactions are crucial for modifying the compound's steric and electronic properties, as well as for installing protecting groups.

Etherification: O-alkylation is typically achieved under basic conditions via a Williamson ether synthesis. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide-like species. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

Esterification: Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, standard coupling conditions involving a carboxylic acid and a coupling agent (e.g., DCC, EDC) can be employed.

ReactionReagentsProduct
Etherification (Williamson)1. NaH or K₂CO₃2. R-X (e.g., CH₃I)6-Alkoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
EsterificationR-COCl, Pyridine6-Acyloxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Functional Group Interconversions of the Hydroxyl Moiety

Beyond ether and ester formation, the C6-hydroxyl group is a key handle for introducing other functional groups. A critical transformation is its conversion into a sulfonate ester, such as a triflate (trifluoromethanesulfonate) or tosylate. These groups are excellent leaving groups in nucleophilic aromatic substitution and cross-coupling reactions.

The conversion is typically achieved by treating the 6-hydroxy compound with triflic anhydride ((Tf)₂O) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting 6-triflyloxy or 6-tosyloxy derivative is a valuable intermediate for introducing carbon, nitrogen, or other nucleophiles at the C6-position, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Another potential interconversion is the conversion of the hydroxyl group to a halogen (e.g., chlorine, bromine). While challenging for heteroaromatic alcohols, reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used, often under harsh conditions, to yield the corresponding 6-halo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Starting MaterialReagentsProductUtility
6-Hydroxy-7-azaindoleTriflic Anhydride, Pyridine6-Triflyloxy-7-azaindolePrecursor for cross-coupling reactions
6-Hydroxy-7-azaindolePOCl₃6-Chloro-7-azaindoleSubstrate for nucleophilic substitution and cross-coupling

Reactions of the Nitrile Group (at C4)

The nitrile group at the C4-position is a versatile functional group. Its reactivity is influenced by the electron-deficient nature of the C4 position in the pyridine ring, making it susceptible to nucleophilic attack and reduction.

Nucleophilic Substitution of the Cyano Group

The primary reaction of the nitrile group in this context is hydrolysis, which proceeds via nucleophilic attack of water or hydroxide. This transformation can be catalyzed by either acid or base and can lead to the formation of either a carboxamide or a carboxylic acid, depending on the reaction conditions.

Basic Hydrolysis: Treatment with aqueous base, such as sodium hydroxide, typically leads to the formation of the corresponding carboxylic acid (6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) after an acidic workup. The intermediate carboxamide may be isolated under carefully controlled, milder conditions.

Acidic Hydrolysis: Reaction with strong mineral acids (e.g., H₂SO₄, HCl) in the presence of water can also yield the carboxylic acid. In some cases, particularly with concentrated sulfuric acid, the reaction can be stopped at the amide stage (6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxamide).

Direct displacement of the cyano group by another nucleophile is generally difficult but not impossible for activated heteroaromatic systems. However, hydrolysis remains the most common and synthetically useful nucleophilic transformation for this moiety.

Reaction TypeReagents & ConditionsProduct
Basic Hydrolysis1. NaOH (aq), Heat2. H₃O⁺6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Acidic HydrolysisH₂SO₄ (conc.), H₂O6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxamide

Reduction Reactions to Amine Functionalities

The nitrile group at C4 can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation provides a key synthetic route to introduce a flexible basic side chain, which is a common feature in many biologically active molecules.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas and a metal catalyst. Catalysts such as Raney Nickel (Ra-Ni), palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Chemical Reduction: Powerful hydride-reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can efficiently reduce the nitrile to the primary amine. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation.

Reduction MethodReagents & ConditionsProduct
Catalytic HydrogenationH₂, Raney Ni, NH₃/MeOH(6-Hydroxy-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Chemical Reduction1. LiAlH₄, THF2. H₂O(6-Hydroxy-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Hydrolysis and Other Nitrile-Specific Transformations

The nitrile group at the C4 position of the 1H-pyrrolo[2,3-b]pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the introduction of other important functional groups, thereby expanding the chemical space accessible from cyano-substituted precursors. While specific studies on "this compound" are not extensively detailed in the reviewed literature, the reactivity can be inferred from the established chemistry of aromatic and heteroaromatic nitriles.

Hydrolysis: The hydrolysis of the nitrile group can lead to the formation of either a carboxamide or a carboxylic acid, depending on the reaction conditions. Acidic or basic catalysis is typically employed to facilitate this transformation. For instance, the hydrolysis of a related 7-azaindole-2-carboxylate has been shown to proceed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amide derivatives. nih.gov

Reduction to Aldehyde: A partial reduction of the nitrile group can yield an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at low temperatures to prevent over-reduction to the amine. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds through an imine intermediate which is subsequently hydrolyzed upon workup to afford the aldehyde. masterorganicchemistry.com

Reduction to Amine: Complete reduction of the nitrile group results in the formation of a primary amine. This can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Raney Nickel is a frequently used catalyst for the hydrogenation of nitriles to amines. mdpi.com

Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by acidic workup, provides a route to ketones. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed. masterorganicchemistry.com This transformation is a valuable carbon-carbon bond-forming reaction.

The following table summarizes these potential transformations of the nitrile group on the 1H-pyrrolo[2,3-b]pyridine scaffold.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxamide or Carboxylic Acid
Reduction 1. DIBAL-H, -78 °C; 2. H₂OAldehyde
Reduction Raney Ni, H₂Primary Amine
Reaction with Grignard Reagents 1. R-MgBr; 2. H₃O⁺Ketone

Ring Expansion and Other Skeletal Rearrangements

Skeletal rearrangements of the 1H-pyrrolo[2,3-b]pyridine core, while not extensively documented, represent a powerful strategy for the synthesis of novel heterocyclic systems. These transformations can lead to significant changes in the molecular framework and are of interest for generating structural diversity in drug discovery programs.

One documented example of a ring expansion involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base. This reaction results in the expansion of the pyrrole ring to form a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction, known as the Ciamician-Dennstedt rearrangement, typically involves the insertion of a carbene into the pyrrole ring.

Another significant skeletal transformation has been reported for N-phenylsulfonyl 3-formyl 7-azaindole. In a reaction with β-ketoesters, the 7-azaindole scaffold undergoes a ring cleavage and remodeling process to afford substituted m-aminoaryl-o-methyl nicotinates in good yields. nih.gov This transformation involves the cleavage of the pyrrole ring and subsequent formation of a new pyridine ring, effectively remodeling the original (aza)indole skeleton. nih.gov

A summary of these skeletal rearrangements is presented in the table below.

Starting MaterialReagents and ConditionsProductType of RearrangementReference
2-Phenyl-1H-pyrrolo[2,3-b]pyridineCHCl₃, Alkali1,8-Naphthyridine derivativeRing Expansion rsc.org
N-Phenylsulfonyl 3-formyl 7-azaindoleEthyl acetoacetate, NH₄OAc, TFA, DCE, 120 °Cm-Aminoaryl-o-methyl nicotinateSkeletal Remodeling nih.gov

These examples, although specific, highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to undergo significant skeletal transformations, providing avenues for the synthesis of diverse and complex heterocyclic structures. Further research in this area could uncover new and synthetically useful rearrangements.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum would be crucial for identifying the number and connectivity of hydrogen atoms in the molecule. For 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, one would expect to observe distinct signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as signals for the N-H proton of the pyrrole and the O-H proton of the hydroxyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would reveal the electronic environment and spatial relationships between neighboring protons.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure would produce a distinct signal. Key signals would include those for the carbon atoms of the heterocyclic rings, the carbon of the nitrile group (-CN), and the carbon atom bearing the hydroxyl group (-OH).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (¹H-¹H correlations).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the entire molecular framework, including the placement of substituents on the pyrrolo[2,3-b]pyridine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns. A high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₅N₃O for the target compound). The fragmentation pattern observed in the mass spectrum would show characteristic losses of small molecules (e.g., HCN, CO), which could help confirm the presence of the nitrile and hydroxyl functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., -OH, -CN, N-H)

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A moderate to sharp band around 3100-3500 cm⁻¹ for the N-H stretch of the pyrrole ring.

A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration.

Bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic rings.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages would be compared to the calculated theoretical values for the proposed empirical formula (C₈H₅N₃O) to verify its elemental composition and purity.

Without access to published experimental results from the synthesis and characterization of this compound, the specific data for the tables and detailed discussions requested in the prompt cannot be provided. The information above outlines the standard analytical methods and expected outcomes for the structural elucidation of this compound.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., X-ray Crystallography)

For this compound, the acquisition of X-ray crystallographic data would be invaluable. It would serve to:

Confirm the planar structure of the fused pyrrolopyridine ring system.

Determine the precise bond lengths and angles , providing insight into the electronic distribution and potential for aromaticity.

Elucidate the intermolecular interactions , such as hydrogen bonding involving the hydroxyl and nitrile functional groups, which govern the crystal packing and influence physical properties like melting point and solubility.

In the absence of experimental X-ray data for this compound, any detailed discussion of its crystal structure would be speculative. Computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry and spectroscopic properties. However, these theoretical models await experimental validation through techniques like X-ray crystallography.

Table 1: Hypothetical Crystallographic Data Table for this compound

ParameterHypothetical Value
Empirical formulaC₈H₅N₃O
Formula weight159.15 g/mol
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated density (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined

Note: The data in this table is purely hypothetical and serves as a template for what would be reported upon successful crystallographic analysis. Currently, no such data is publicly available for this compound.

Future research efforts aimed at synthesizing and crystallizing this compound are necessary to provide the definitive structural data required for a complete understanding of this compound.

Theoretical and Computational Studies of 6 Hydroxy 1h Pyrrolo 2,3 B Pyridine 4 Carbonitrile and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, these methods can predict its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately compute various molecular properties. For analogs of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), have been employed to determine optimized molecular geometries, electronic properties, and chemical reactivity. nih.gov

Studies on related 7-azaindole (B17877) derivatives have shown that DFT can be used to analyze weak intermolecular forces and to understand chemical reactivity through the analysis of molecular electrostatic potential and frontier molecular orbitals. bohrium.com For this compound, DFT would be instrumental in understanding how the hydroxyl (-OH) and carbonitrile (-CN) substituents influence the electron distribution across the pyrrolopyridine core. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxyl group are expected to significantly impact the molecule's dipole moment and reactivity.

Illustrative DFT-Calculated Electronic Properties:

Property Illustrative Value
Total Energy (a.u.) -587.1234
Dipole Moment (Debye) 4.5
Polarizability (a.u.) 150.3

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring and the nitrile group. A smaller HOMO-LUMO gap would suggest higher reactivity. In computational studies of related cyanopyridine derivatives, the analysis of frontier molecular orbitals has been used to rationalize their cytotoxic effects. nih.gov

Illustrative Frontier Molecular Orbital Energies:

Molecular Orbital Illustrative Energy (eV)
HOMO -6.2
LUMO -1.8
HOMO-LUMO Gap 4.4

Note: The values in this table are for illustrative purposes and represent the type of data generated from molecular orbital analysis.

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become increasingly reliable. frontiersin.org For complex organic molecules, DFT-based calculations can predict ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of experimental signals. github.ioresearchgate.net Machine learning approaches have also shown promise in accurately predicting ¹H chemical shifts. nih.govmdpi.com For this compound, theoretical calculations would be valuable in assigning the specific resonances of the protons and carbons in the bicyclic system.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra. rsc.org For 7-azaindole and its analogs, TD-DFT has been used to study their photophysical properties. mdpi.com The predicted UV-Vis spectrum of this compound would likely show absorption bands corresponding to π-π* transitions within the aromatic system.

Illustrative Predicted Spectroscopic Data:

Spectrum Predicted Parameter Illustrative Value
¹H NMR Chemical Shift (ppm) H_x_: 7.2
¹³C NMR Chemical Shift (ppm) C_y_: 125.4
UV-Vis λ_max_ (nm) 285, 320

Note: These are example values to illustrate the output of spectroscopic prediction calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological receptor. For analogs of this compound, MD simulations have been used to investigate their binding stability with protein targets. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that contribute to binding affinity. In the context of drug design, MD simulations can help to understand how a ligand like this compound might interact with a specific enzyme or receptor.

Conformational Analysis and Tautomerism Studies

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, can exist in different tautomeric forms. researchgate.net The presence of a hydroxyl group in this compound introduces the possibility of keto-enol tautomerism, similar to what is observed in hydroxypyridines. youtube.com Computational studies are essential for determining the relative stabilities of these tautomers. beilstein-journals.orgnih.gov The tautomeric equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring. nih.gov Understanding the preferred tautomeric form is crucial as it can significantly affect the molecule's chemical and biological properties.

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the properties and function of molecules. The this compound molecule has multiple sites for hydrogen bonding: the pyrrole N-H group, the pyridine nitrogen, the hydroxyl group, and the nitrile group. Computational studies on related 7-azaindole derivatives have highlighted the importance of hydrogen bonding in their interactions with biological targets. nih.gov The ability of the 7-azaindole scaffold to form robust hydrogen bonds is a key feature in its use in medicinal chemistry. nih.gov The specific hydrogen bonding patterns of this compound would be critical in determining its crystal packing, solubility, and interactions with biomolecules. The interplay between intramolecular and intermolecular hydrogen bonds can also influence the molecule's conformation and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. These theoretical studies, primarily leveraging Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the roles of various reagents and catalysts, which are often difficult to discern through experimental methods alone.

A significant area of investigation has been the transition-metal-catalyzed synthesis of the 7-azaindole core. For instance, the Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes has been scrutinized using DFT to understand the catalytic cycle and the crucial function of additives. rsc.org Computational simulations have demonstrated that additives like Ag⁺ can oxidize Rh(III) intermediates, which not only regenerates the catalyst but also accelerates key reaction steps. rsc.org

Detailed computational analyses of such catalytic systems have mapped out the energy profiles of the entire reaction. The key mechanistic steps, including C-H activation through a concerted metalation-deprotonation (CMD) process, subsequent 1,2-alkyne insertion, and the final reductive elimination to form the aromatic product, have been modeled. rsc.org These studies reveal the energetics of each step, identifying the rate-determining transition states and rationalizing the observed product selectivity. rsc.org The table below illustrates a generalized energy profile for such a catalyzed reaction, showcasing the relative energies of intermediates and transition states.

Table 1: Illustrative Relative Free Energies for a Catalyzed 7-Azaindole Synthesis

Step Species Relative Free Energy (kcal/mol)
1 Reactants + Catalyst 0.0
2 Catalyst-Substrate Complex -5.2
3 Transition State 1 (C-H Activation) +18.5
4 Intermediate 1 -10.1
5 Transition State 2 (Alkyne Insertion) +22.3
6 Intermediate 2 -15.8
7 Transition State 3 (Reductive Elimination) +25.1
8 Product + Catalyst -30.4

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Furthermore, computational modeling has been applied to understand other significant reactions for functionalizing the 7-azaindole scaffold. For example, the mechanism of the Chan-Lam cross-coupling reaction for N-arylation of 7-azaindole has been investigated using DFT. researchgate.net These studies help to identify the active catalytic species and rationalize the formation of reaction intermediates. researchgate.net

In the context of multicomponent reactions (MCRs) for the synthesis of complex pyrrolopyridine derivatives, computational modeling can be used to explore the proposed reaction mechanisms. For example, a proposed mechanism for an MCR synthesis of 7-azaindoles involves an initial Knoevenagel condensation and a Michael addition, followed by a nucleophilic attack and cyclization. uni-rostock.de DFT calculations can be employed to validate such proposed pathways by determining the feasibility and energy barriers associated with each step.

The table below outlines the key reaction steps in a proposed MCR synthesis of a 7-azaindole derivative that can be investigated using computational modeling.

Table 2: Key Mechanistic Steps in a Multicomponent 7-Azaindole Synthesis for Computational Analysis

Step Description Computational Insights
1 Knoevenagel Condensation Transition state energy for C-C bond formation.
2 Michael Addition Regioselectivity and stereoselectivity of the addition.
3 Intramolecular Cyclization Energy barrier for ring closure.
4 Aromatization Driving force for the final product formation.

This table outlines the typical stages of a proposed multicomponent reaction that can be elucidated through computational modeling.

Applications of 1h Pyrrolo 2,3 B Pyridine Derivatives As Chemical Probes and Synthetic Intermediates

Role in Synthetic Organic Chemistry as Building Blocks

The 1H-pyrrolo[2,3-b]pyridine framework is a privileged structure in medicinal chemistry and serves as a fundamental building block for the synthesis of complex organic molecules. researchgate.net The functionalization of the 7-azaindole (B17877) core at various positions allows for the creation of a diverse library of compounds with tailored properties. rsc.orgresearchgate.net Synthetic chemists utilize functionalized 7-azaindoles, such as those with hydroxyl and carbonitrile groups, as starting materials or key intermediates in multi-step syntheses. uni-rostock.de

The presence of multiple reaction sites on the 7-azaindole ring system, including the pyrrole (B145914) and pyridine (B92270) nitrogens and the carbon atoms of both rings, enables a variety of chemical transformations. These include electrophilic substitution, metal-catalyzed cross-coupling reactions, and condensation reactions. researchgate.netrsc.orgajol.info For instance, the synthesis of various substituted 1H-pyrrolo[2,3-b]pyridines has been achieved through cyclo-condensation reactions of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds. ajol.info This highlights the utility of appropriately substituted pyrrole precursors in constructing the fused 7-azaindole ring system.

The versatility of the 7-azaindole scaffold is further demonstrated by its use in the synthesis of kinase inhibitors, where it often forms the core of the pharmacophore. nih.gov The ability to introduce various substituents onto the 7-azaindole nucleus is crucial for optimizing the biological activity and pharmacokinetic properties of the resulting drug candidates. pharmablock.com

Table 1: Examples of Functionalized 1H-Pyrrolo[2,3-b]pyridine Building Blocks
Compound NameCAS NumberMolecular FormulaApplication
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)271-63-6C7H6N2Parent scaffold for various derivatives. nist.gov
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde728034-12-6C8H6N2OIntermediate in organic synthesis. bldpharm.com
3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile1000340-48-6C9H5N3OBuilding block for complex heterocycles. appchemical.com
1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile1040682-68-5C8H5N3Isomeric building block. sigmaaldrich.com

Development of Chemical Probes for Biological Systems

Derivatives of 1H-pyrrolo[2,3-b]pyridine are instrumental in the development of chemical probes to investigate complex biological systems. These probes are designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing for the study of their function and role in cellular processes.

A significant application of 1H-pyrrolo[2,3-b]pyridine derivatives is in the creation of inhibitors for protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.govgoogle.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors valuable tools for both research and therapy. The 7-azaindole scaffold serves as a core structure for many potent and selective kinase inhibitors. nih.govnih.gov

For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, migration, and angiogenesis. acs.orgrsc.org By inhibiting FGFR, these compounds can be used to probe the role of the FGFR signaling pathway in cancer progression. acs.orgrsc.org Similarly, 7-azaindole-based inhibitors have been designed to target other kinases involved in oncogenic signaling, such as ULK1/2 in RAS-driven cancers and PI3K in the PI3K/AKT/mTOR pathway. digitellinc.comnih.govnih.gov

The development of these specific inhibitors allows researchers to dissect the intricacies of cellular signaling networks, identify potential drug targets, and validate their therapeutic relevance. The modular nature of 7-azaindole synthesis allows for the systematic modification of the inhibitor structure to optimize potency, selectivity, and cell permeability, which are critical features for effective chemical probes. nih.gov

Table 2: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors for Studying Cellular Signaling
Target KinaseSignaling PathwayApplication in Research
Fibroblast Growth Factor Receptor (FGFR)RAS-MAPK, PI3K-AKTStudying tumor growth and angiogenesis. acs.orgrsc.org
Cell division cycle 7 (Cdc7) kinaseCell Cycle ControlInvestigating DNA replication and cell proliferation in cancer. nih.gov
Insulin-like growth factor-1 receptor (IGF-1R)PI3K-AKT, MAPKExploring cancer cell survival and proliferation. nih.gov
UNC-51-like kinase-1 (ULK1)AutophagyProbing autophagy's role in cancer cell survival. nih.gov
Phosphoinositide 3-kinase (PI3K)PI3K/AKT/mTORInvestigating cell growth, proliferation, and survival in cancer. nih.gov

Precursor Compounds for Diverse Chemical Entities

The 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable precursor for the synthesis of a wide range of more complex chemical entities. The reactivity of the 7-azaindole ring system allows for its elaboration into various heterocyclic systems and conjugated molecules. researchgate.netrsc.org Functional groups, such as the hydroxyl and nitrile groups in 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, provide handles for further chemical modifications.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other derivatizations. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. These transformations enable the conversion of a simple 7-azaindole precursor into a diverse array of molecules with potential applications in medicinal chemistry, materials science, and other areas. nih.gov

The synthesis of various bioactive agents, including kinase inhibitors and antiviral compounds, often starts from a functionalized 7-azaindole core. nih.govnih.gov The strategic functionalization of the precursor allows for the introduction of pharmacophoric features necessary for biological activity. nih.gov The development of efficient synthetic routes to these functionalized 7-azaindole precursors is therefore a critical aspect of drug discovery and development. nih.gov

Applications in Materials Science (e.g., Electronic or Optical Characteristics)

While the primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been in the life sciences, there is emerging interest in their potential applications in materials science. The electronic properties of the 7-azaindole ring system, which is a pyrrole-fused pyridine, suggest its utility in the development of organic electronic materials. nih.gov

Pyrrole-based conjugated polymers and small molecules have been investigated for their semiconducting properties and have shown promise in applications such as organic field-effect transistors (OFETs). nih.gov The introduction of a nitrogen atom in the six-membered ring, as in the 7-azaindole structure, can modulate the electronic properties of the material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, can influence the charge transport characteristics of the material.

Although specific studies on the electronic or optical properties of this compound for materials science applications are not widely reported, the broader class of pyrrole-fused aromatic systems is being explored for their potential in organic electronics. nih.gov Further research into the synthesis and characterization of well-defined 7-azaindole-based materials could lead to the development of novel organic semiconductors with tailored electronic and optical properties. The investigation of pyrrolo-phenanthroline derivatives, for instance, has shown their potential as n-type organic semiconductors. mdpi.com

Development of Fluorescent Dyes and Photoactive Molecules

The 7-azaindole scaffold exhibits interesting photophysical properties, making it a promising chromophore for the development of fluorescent dyes and photoactive molecules. iastate.eduacs.org 7-Azaindole itself is fluorescent, and its emission properties are sensitive to the surrounding environment, such as solvent polarity and hydrogen bonding. acs.org This sensitivity makes 7-azaindole and its derivatives attractive candidates for use as fluorescent probes to study biological systems. nih.gov

For example, 7-azatryptophan, an amino acid containing the 7-azaindole chromophore, has been used as a fluorescent probe to study protein structure and dynamics. acs.orgnih.gov The fluorescence of 7-azaindole can be quenched or enhanced upon interaction with other molecules, providing a means to monitor binding events and conformational changes. nih.gov

The incorporation of the 7-azaindole moiety into larger molecular structures can lead to the creation of novel fluorescent dyes with tailored absorption and emission wavelengths. The synthesis of 7-azaindole N-linked 1,2,3-triazole hybrids has resulted in fluorescent compounds with potential biological applications. rsc.org While the fluorescence of 7-azaindole is quenched in aqueous environments, chemical modifications can enhance its quantum yield. nih.gov For instance, glycosylation at the N-1 position of 7-azaindole has been shown to significantly increase its fluorescence quantum yield. nih.gov The investigation of pyrrolo[3,4-c]pyridine derivatives, isomers of the 7-azaindole system, has also revealed their potential as fluorescent materials with emission in the blue-green spectral range. mdpi.com

Table 3: Photophysical Properties of 7-Azaindole and a Derivative
CompoundFluorescence Emission Maximum (in water)Relative Fluorescence Quantum Yield (in water)
7-Azaindole386 nm0.023 nih.gov
7-Azaindole 2'-deoxyriboside388 nm0.53 nih.gov

Exploration of Biological Activities and Mechanistic Insights of 1h Pyrrolo 2,3 B Pyridine Derivatives

Inhibition of Protein Kinases and Associated Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of several important protein kinase families, demonstrating their versatility and potential in targeted therapy.

The fibroblast growth factor receptor (FGFR) signaling pathway, when abnormally activated, plays a significant role in the development and progression of various tumors. nih.govnih.govnih.govrsc.org Consequently, targeting FGFRs is an attractive strategy for cancer therapy. nih.govnih.govnih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine nucleus serves as an effective "hinge binder" within the ATP-binding site of the FGFR kinase domain. nih.govnih.govrsc.org

Docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine core forms two critical hydrogen bonds with the kinase hinge region, specifically with the backbone carbonyl of the glutamate residue at position 562 (E562) and the NH group of the alanine at position 564 (A564). nih.govnih.gov Structure-based design has led to the development of potent derivatives. For instance, introducing a trifluoromethyl group at the 5-position of the pyridine (B92270) ring can create an additional hydrogen bond with the glycine residue at position 485 (G485), further enhancing inhibitory activity. nih.govnih.govrsc.org

One such derivative, compound 4h , demonstrated potent, pan-FGFR inhibitory activity. nih.govnih.govnih.govrsc.org The inhibition of FGFR blocks the activation of downstream signaling pathways critical for cell survival and growth, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. nih.govnih.govrsc.org

Inhibitory Activity of Compound 4h Against FGFR Isoforms
Target KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from scientific literature. nih.govnih.govnih.govrsc.org

Janus kinases (JAKs) are critical components of signaling pathways for numerous cytokines and growth factors, making them key targets for treating autoimmune diseases and inflammation. The 1H-pyrrolo[2,3-b]pyridine ring system has been successfully employed as a scaffold for JAK inhibitors, as it effectively mimics the pyrrolopyrimidine base found in other established JAK inhibitors.

Structure-activity relationship (SAR) studies on this scaffold have yielded potent and selective inhibitors. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as immunomodulators targeting JAK3, chemical modifications were key to enhancing potency. The introduction of a carbamoyl group at the C5-position and the substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. This led to the identification of compounds with potent and moderately selective JAK3 inhibition.

The Insulin-Like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, triggers signaling cascades such as the PI3K/AKT pathway, which is crucial for cell growth and survival. medchemexpress.com Overexpression and increased activity of IGF-1R are associated with a wide range of human cancers. medchemexpress.com Research into the SAR of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel and potent inhibitors of the IGF-1R tyrosine kinase. nih.gov Several of these compounds demonstrated inhibitory potency in the nanomolar range in both enzymatic and cellular assays. nih.gov

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase involved in regulating hormone release, cell proliferation, and apoptosis. Screening of kinase inhibitor libraries has revealed that compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold possess SGK-1 inhibitory activity. koreascience.kr Further structural analysis of these compounds highlighted that modifications at the 3-position of the core scaffold played a crucial role in determining kinase selectivity. koreascience.kr For instance, the presence or absence of a terminal amino group was found to be a critical factor for SGK-1 inhibition. koreascience.kr

Modulation of Cell Proliferation and Apoptosis in Experimental Models

The inhibition of key protein kinases by 1H-pyrrolo[2,3-b]pyridine derivatives translates directly into significant effects at the cellular level, including the halting of cell proliferation and the induction of programmed cell death (apoptosis), particularly in cancer cells.

The anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives is a direct consequence of their ability to block signaling pathways essential for cell growth and division. For example, the FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells in a concentration-dependent manner, as demonstrated in colony formation assays. nih.govnih.gov

Furthermore, these compounds have been shown to induce apoptosis. Treatment of 4T1 cells with compound 4h led to a significant increase in apoptotic cells, which was confirmed using Annexin V–FITC/PI double labelling techniques. nih.govnih.gov Other derivatives of this scaffold have also demonstrated potent anti-proliferative effects across various cancer cell lines, including A549 (lung cancer), MDA-MB-231, and MCF-7 (breast cancer). nih.gov

Flow cytometry analysis of A549 cells treated with the derivative 16h showed that the compound promoted apoptosis in a dose-dependent manner and effectively arrested the cell cycle in the G0/G1 phase. nih.gov This cell cycle arrest is a common mechanism for kinase inhibitors, preventing cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.com The induction of apoptosis is often mediated by the regulation of pro- and anti-apoptotic proteins, such as increasing the levels of Bax and the key executioner enzyme caspase-3. mdpi.com

Induction of Caspase-Dependent Apoptotic Responses

Currently, there is no specific information available in the reviewed scientific literature detailing the induction of caspase-dependent apoptotic responses by 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . While other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been noted for their pro-apoptotic activities in cancer cell lines, the direct effects of this particular compound on caspase pathways have not been reported.

Inhibition of Cell Migration and Invasion

Detailed research findings on the ability of This compound to inhibit cell migration and invasion are not available in the current body of scientific literature. Studies on analogous compounds suggest that the 1H-pyrrolo[2,3-b]pyridine core can be functionalized to yield potent inhibitors of cellular motility, a key process in cancer metastasis, but specific data for the titled compound is absent.

Antiviral Activities and Mechanisms of Action

There is no specific information in the available scientific literature concerning the antiviral activities of This compound .

HIV-1 Integrase Inhibition

Specific data on the inhibition of HIV-1 integrase by This compound has not been reported in the reviewed literature.

Inhibition of Viral Replication and Gene Expression

There are no specific findings in the current scientific literature that describe the inhibition of viral replication and gene expression by This compound .

Antimicrobial Properties

The antimicrobial properties of This compound have not been specifically documented in the available scientific research.

Immunomodulatory Effects

Specific research detailing the immunomodulatory effects of This compound is not present in the current scientific literature.

Impact on Interleukin-Stimulated T-Cell Proliferation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent immunomodulators, particularly through their ability to inhibit Janus kinases (JAKs). JAKs are critical enzymes in the signaling pathways of numerous cytokines, including interleukins, which play a pivotal role in T-cell proliferation and activation.

One area of investigation has been the role of these compounds in inhibiting JAK3, a kinase primarily expressed in lymphoid cells and crucial for signal transduction of cytokines that use the common gamma chain, such as interleukin-2 (IL-2). IL-2 is a potent T-cell mitogen, and its signaling via the JAK3 pathway is essential for T-cell proliferation.

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential to inhibit IL-2-stimulated T-cell proliferation. researchgate.net By targeting JAK3, these compounds can block the downstream signaling cascade initiated by IL-2, thereby preventing the proliferation of T-cells. This inhibitory effect on T-cell proliferation underscores the potential of this chemical scaffold in the development of therapies for autoimmune diseases and organ transplant rejection, where T-cell hyperactivity is a key pathological feature. The inhibition of T-cell-induced macrophage activation by JAK inhibitors further highlights their therapeutic potential in inflammatory conditions. nih.govnih.gov

Table 1: Effect of 1H-Pyrrolo[2,3-b]pyridine Derivatives on JAK Inhibition and T-Cell Proliferation researchgate.net

CompoundJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)IL-2 Stimulated T-Cell Proliferation IC₅₀ (nM)
6 11002900>10000Not Tested
11a 1600Not TestedNot TestedNot Tested
14c Potent, moderately selectiveNot TestedNot TestedDemonstrated immunomodulating effect

Note: Data is for representative 1H-pyrrolo[2,3-b]pyridine derivatives, not specifically this compound.

Enzyme Substrate Specificity Studies (e.g., Nitrile Reductases)

Currently, there is a lack of specific research in publicly available scientific literature regarding the direct interaction of this compound or its close analogs as substrates for nitrile reductases.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituent Position and Nature on Biological Activity

For the 1H-pyrrolo[2,3-b]pyridine scaffold, modifications at various positions have been shown to impact biological activity. For instance, in the context of JAK3 inhibition, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. researchgate.net

The nature of the substituent is also critical. A study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists demonstrated that the introduction of various substituents on an aniline ring system attached to the pyrrole (B145914) core led to compounds with comparable activities to known agonists. nih.gov This highlights the importance of systematic exploration of different functional groups to enhance biological activity.

Table 2: Influence of Substituents on the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives researchgate.net

PositionSubstituentEffect on JAK3 Inhibitory Activity
C4Cyclohexylamino groupIncrease
C5Carbamoyl groupIncrease

Note: This data is based on a study of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK inhibitors and may not be directly transferable to all biological targets.

Pharmacophore Development and Ligand-Target Binding Interactions

Pharmacophore modeling is a valuable tool for understanding the key chemical features required for a molecule to bind to a specific biological target. For the broader class of pyrrolopyridine derivatives, pharmacophore models have been developed to guide the design of new, more potent inhibitors.

For example, in the development of pyrrolo[3,4-b]pyridin-5-ones as potential anticancer agents targeting αβ-tubulin, a ligand-based pharmacophore model was proposed. This model identified key hydrophobic and aromatic features, as well as hydrogen donor sites, that are crucial for binding to the target. nih.gov Such models suggest that hydrophobic-aromatic moieties play a key role in the ligand-target complex. nih.gov

Docking calculations and WaterMap analysis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have also been used to understand the substituent effects on JAK3 inhibitory activity. researchgate.net These computational methods help to visualize the binding mode of the ligands in the active site of the target protein and to rationalize the observed SAR data. They can reveal key hydrogen bond interactions and hydrophobic contacts that are essential for potent inhibition.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research should prioritize the development of more efficient and environmentally benign methods for the preparation of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its derivatives. While classical methods for azaindole synthesis, such as the Fischer and Madelung cyclizations, exist, they often require harsh conditions and may not be suitable for this specific substitution pattern. rsc.org

Modern organometallic chemistry offers a powerful toolkit for constructing the azaindole nucleus. rsc.org Future efforts could focus on palladium-catalyzed cross-coupling reactions to build the pyrrole (B145914) ring onto a functionalized pyridine (B92270) precursor. organic-chemistry.orgrsc.org Additionally, exploring C-H activation strategies could provide more direct and atom-economical routes to functionalize the pyrrolo[2,3-b]pyridine scaffold. rsc.org The use of alternative energy sources like microwave irradiation has already shown promise in accelerating the synthesis of related azaindole derivatives and should be investigated for this specific compound. researchgate.net The development of one-pot, multi-component reactions would also be a significant step towards sustainable and efficient production. ajol.info

Synthetic StrategyPotential AdvantagesKey Considerations
Palladium-Catalyzed Cross-CouplingHigh efficiency, functional group toleranceCatalyst cost, ligand design
C-H ActivationAtom economy, direct functionalizationRegioselectivity, catalyst development
Microwave-Assisted SynthesisRapid reaction times, higher yieldsSpecialized equipment, thermal stability
Multi-Component ReactionsStep economy, complexity generationReaction optimization, scaffold diversity

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways.

For instance, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the mechanisms of key bond-forming events. rsc.org Understanding the role of catalysts and the nature of reactive intermediates will enable the rational design of more effective synthetic protocols. Mechanistic studies on the electrophilic substitution reactions of the pyrrolo[2,3-b]pyridine core, which are known to occur predominantly at the 3-position, would be particularly valuable for planning the synthesis of novel derivatives. rsc.org

Integration of Computational Chemistry for Rational Design of Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with desired properties. Quantum chemical calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Structure-based drug design, a cornerstone of modern medicinal chemistry, can be powerfully applied to this scaffold. acs.org Given that 7-azaindoles are known to be excellent hinge-binding motifs for kinases, computational docking and molecular dynamics simulations can be used to design derivatives that target specific kinase active sites with high affinity and selectivity. jst.go.jpchemicalbook.com These in silico methods can help prioritize synthetic targets, thereby saving time and resources. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can also be developed to predict the biological activity of newly designed compounds. nih.gov

Expanding the Scope of Non-Biological Applications for the Pyrrolo[2,3-b]pyridine Scaffold

While the primary focus of pyrrolo[2,3-b]pyridine research has been on biological applications, their unique photophysical and electronic properties suggest potential in materials science. Azaindoles have been investigated for their applications in biological imaging and coordination chemistry. researchgate.net The presence of the electron-withdrawing carbonitrile group and the electron-donating hydroxyl group in this compound could lead to interesting optical and electronic properties.

Future research could explore the use of this scaffold in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.net The ability of the azaindole nucleus to coordinate with metal ions also opens up possibilities for creating novel catalysts and functional materials. researchgate.net

Deepening Understanding of Biological Target Engagement Mechanisms for Structure-Based Design

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. jst.go.jpchemicalbook.com The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the hinge region of many kinases. chemicalbook.com Future research should focus on elucidating the precise molecular interactions between this compound derivatives and their biological targets.

X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these compounds bind to proteins. This information is invaluable for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. chemicalbook.com For example, understanding the binding mode of a lead compound within a kinase active site can guide the design of new derivatives with improved interactions with key amino acid residues. nih.gov

Exploration of New Biological Activities beyond Current Research Areas

The pyrrolo[2,3-b]pyridine scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov While kinase inhibition is a well-established area, future research should explore other potential therapeutic applications for derivatives of this compound.

For example, recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) for the treatment of Alzheimer's disease. nih.gov Other potential areas of investigation include their use as allosteric modulators of cannabinoid receptors or as inhibitors of other enzyme families. nih.gov High-throughput screening of compound libraries against a diverse panel of biological targets could uncover novel and unexpected therapeutic opportunities. The structural framework of azaindoles is an integral part of several biologically active molecules, and many derivatives have shown promise in treating a variety of diseases. nih.gov

Methodological Innovations in Characterization and Analysis for Complex Derivatives

As more complex derivatives of this compound are synthesized, the development of advanced analytical techniques for their characterization will become increasingly important. While standard techniques like NMR, mass spectrometry, and IR spectroscopy are essential, more sophisticated methods may be required to fully characterize complex structures and stereoisomers.

Future research could focus on the application of advanced NMR techniques, such as 2D and solid-state NMR, for unambiguous structure elucidation. nih.gov The development of novel chromatographic methods for the separation of closely related derivatives will also be crucial. Furthermore, advanced techniques for studying protein-ligand interactions, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will be vital for accurately quantifying the binding affinity of new drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile derivatives?

The synthesis typically involves cyclization reactions of functionalized pyrrole precursors. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can react with arylidene malonodinitriles, β-ketoesters, or β-diketones to yield pyrrolo[2,3-b]pyridines . Modifications with active methylene-containing reagents (e.g., donating/withdrawing substituents) further refine the core structure . Key steps include acid-catalyzed cyclization and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing pyrrolo[2,3-b]pyridine derivatives?

Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch at ~2220 cm⁻¹) and carbonyls (C=O at ~1650–1670 cm⁻¹) . 1^1H NMR is critical for confirming aromatic protons and substituent integration (e.g., NH2_2 signals at δ 5.55–5.66 ppm) . Mass spectrometry validates molecular weights, while elemental analysis ensures purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How do substituents at the 4-position influence the reactivity of pyrrolo[2,3-b]pyridine derivatives?

Substituents like bromine, chlorine, or hydroxy groups alter electronic and steric properties. For instance, bromine at the 4-position (as in 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) increases electrophilicity, facilitating nucleophilic substitutions . Conversely, hydroxy groups enhance hydrogen-bonding interactions, affecting solubility and biological activity . Comparative studies with halogenated analogs (e.g., 4-chloro vs. 4-bromo) reveal distinct reaction pathways in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrrolo[2,3-b]pyridine derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding experimental design. For example, ICReDD combines computational reaction path searches with information science to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Machine learning models trained on existing reaction data (e.g., yields, substituent effects) can prioritize high-probability synthetic routes .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the pyrrolo[2,3-b]pyridine core?

Systematic analysis of steric and electronic effects is critical. For example, electron-withdrawing groups (e.g., -CN) may stabilize intermediates but hinder nucleophilic attack, requiring adjusted reaction times or catalysts . Conflicting data from aryl vs. alkyl substituents can be addressed by kinetic studies (e.g., monitoring via in situ IR) to identify rate-limiting steps . Redesigning protecting groups (e.g., sulfonyl vs. benzyl) may also mitigate side reactions .

Q. How can hazardous reagents in pyrrolo[2,3-b]pyridine synthesis be replaced with safer alternatives?

Lithium aluminum hydride (LAH), used in reductions, poses safety risks and scalability issues. Alternatives like sodium borohydride or catalytic hydrogenation under milder conditions (e.g., Pd/C, H2_2) are explored . Solvent substitution (e.g., replacing THF with ethanol) and flow chemistry setups further enhance safety and efficiency .

Q. What methodologies address discrepancies in biological activity data across pyrrolo[2,3-b]pyridine analogs?

Structure-activity relationship (SAR) studies correlate substituent effects with bioactivity. For example, 4-fluoro-3-(4-pyrimidinyl) derivatives show enhanced kinase inhibition due to fluorine’s electronegativity and pyrimidine’s π-stacking capability . Contradictory cytotoxicity data may arise from assay variability; standardized protocols (e.g., consistent cell lines, incubation times) and multi-lab validation are recommended .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, CAS) to confirm structural assignments .
  • Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to isolate variables causing divergent results in biological or synthetic studies .

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6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.